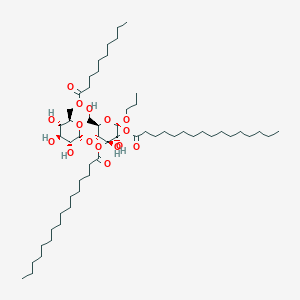
1(3),2-Dipalmitoyl-3(1)-(glucopyranosyl-(6-decanoyl)-(1-4)-glucopyranosyl)-glycerol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1(3),2-Dipalmitoyl-3(1)-(glucopyranosyl-(6-decanoyl)-(1-4)-glucopyranosyl)-glycerol, also known as DPGG, is a glycolipid that has gained attention in scientific research due to its potential therapeutic properties. DPGG is synthesized through a complex process and has been found to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1(3),2-Dipalmitoyl-3(1)-(glucopyranosyl-(6-decanoyl)-(1-4)-glucopyranosyl)-glycerol is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 1(3),2-Dipalmitoyl-3(1)-(glucopyranosyl-(6-decanoyl)-(1-4)-glucopyranosyl)-glycerol has been found to inhibit the activity of certain enzymes and to activate immune cells, leading to the suppression of inflammation and the promotion of immune responses.
Effets Biochimiques Et Physiologiques
1(3),2-Dipalmitoyl-3(1)-(glucopyranosyl-(6-decanoyl)-(1-4)-glucopyranosyl)-glycerol has been found to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the suppression of inflammation, and the modulation of immune responses. 1(3),2-Dipalmitoyl-3(1)-(glucopyranosyl-(6-decanoyl)-(1-4)-glucopyranosyl)-glycerol has also been found to have antioxidant properties and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
1(3),2-Dipalmitoyl-3(1)-(glucopyranosyl-(6-decanoyl)-(1-4)-glucopyranosyl)-glycerol has several advantages for lab experiments, including its ability to modulate immune responses and its potential as a therapeutic agent. However, there are also limitations to using 1(3),2-Dipalmitoyl-3(1)-(glucopyranosyl-(6-decanoyl)-(1-4)-glucopyranosyl)-glycerol in lab experiments, such as its complex synthesis method and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on 1(3),2-Dipalmitoyl-3(1)-(glucopyranosyl-(6-decanoyl)-(1-4)-glucopyranosyl)-glycerol, including the development of more efficient synthesis methods, the exploration of its potential as a therapeutic agent for various diseases, and the investigation of its mechanism of action at the molecular level. Further research is needed to fully understand the potential of 1(3),2-Dipalmitoyl-3(1)-(glucopyranosyl-(6-decanoyl)-(1-4)-glucopyranosyl)-glycerol and its applications in scientific research and medicine.
In conclusion, 1(3),2-Dipalmitoyl-3(1)-(glucopyranosyl-(6-decanoyl)-(1-4)-glucopyranosyl)-glycerol is a glycolipid that has gained attention in scientific research due to its potential therapeutic properties. 1(3),2-Dipalmitoyl-3(1)-(glucopyranosyl-(6-decanoyl)-(1-4)-glucopyranosyl)-glycerol has been found to have various biochemical and physiological effects and has been studied in various scientific research applications. Further research is needed to fully understand the potential of 1(3),2-Dipalmitoyl-3(1)-(glucopyranosyl-(6-decanoyl)-(1-4)-glucopyranosyl)-glycerol and its applications in scientific research and medicine.
Méthodes De Synthèse
1(3),2-Dipalmitoyl-3(1)-(glucopyranosyl-(6-decanoyl)-(1-4)-glucopyranosyl)-glycerol is synthesized through a multi-step process that involves the use of various chemical reagents and enzymes. The synthesis method involves the condensation of palmitic acid and glycerol, followed by the addition of glucose and decanoic acid. The final product is purified through chromatography and characterized using various analytical techniques.
Applications De Recherche Scientifique
1(3),2-Dipalmitoyl-3(1)-(glucopyranosyl-(6-decanoyl)-(1-4)-glucopyranosyl)-glycerol has been found to have potential therapeutic properties, including anti-inflammatory, anti-tumor, and immunomodulatory effects. 1(3),2-Dipalmitoyl-3(1)-(glucopyranosyl-(6-decanoyl)-(1-4)-glucopyranosyl)-glycerol has been studied in various scientific research applications, including cancer therapy, infectious diseases, and autoimmune disorders.
Propriétés
Numéro CAS |
140899-18-9 |
|---|---|
Nom du produit |
1(3),2-Dipalmitoyl-3(1)-(glucopyranosyl-(6-decanoyl)-(1-4)-glucopyranosyl)-glycerol |
Formule moléculaire |
C57H106O16 |
Poids moléculaire |
1047.4 g/mol |
Nom IUPAC |
[(2S,3R,4R,5R,6R)-5-[(2R,3R,4S,5S,6R)-6-(decanoyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hexadecanoyloxy-3,4-dihydroxy-6-(hydroxymethyl)-2-propoxyoxan-4-yl] hexadecanoate |
InChI |
InChI=1S/C57H106O16/c1-5-9-12-15-18-20-22-24-26-28-31-34-37-40-48(60)72-56(65)53(71-54-52(64)51(63)50(62)46(69-54)44-68-47(59)39-36-33-30-17-14-11-7-3)45(43-58)70-55(67-42-8-4)57(56,66)73-49(61)41-38-35-32-29-27-25-23-21-19-16-13-10-6-2/h45-46,50-55,58,62-66H,5-44H2,1-4H3/t45-,46-,50-,51+,52-,53-,54-,55+,56-,57-/m1/s1 |
Clé InChI |
QHBIQIGMMLORPZ-BASKQFRRSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)O[C@@]1([C@@H]([C@H](O[C@@H]([C@@]1(O)OC(=O)CCCCCCCCCCCCCCC)OCCC)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)CCCCCCCCC)O)O)O)O |
SMILES |
CCCCCCCCCCCCCCCC(=O)OC1(C(C(OC(C1(O)OC(=O)CCCCCCCCCCCCCCC)OCCC)CO)OC2C(C(C(C(O2)COC(=O)CCCCCCCCC)O)O)O)O |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OC1(C(C(OC(C1(O)OC(=O)CCCCCCCCCCCCCCC)OCCC)CO)OC2C(C(C(C(O2)COC(=O)CCCCCCCCC)O)O)O)O |
Autres numéros CAS |
140899-18-9 |
Synonymes |
1(3),2-dipalmitoyl-3(1)-(glucopyranosyl-(6-decanoyl)-(1-4)-glucopyranosyl)-glycerol dipalmitoyl-GGG |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-4-fluorophenoxy]ethoxy]-5-fluoroanilino]acetate](/img/structure/B130989.png)
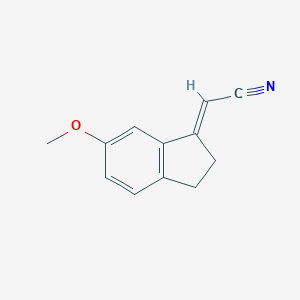
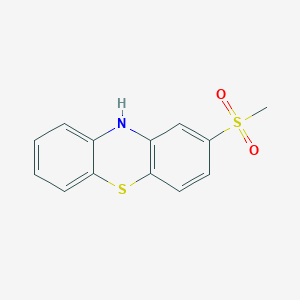
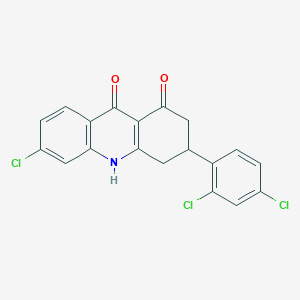

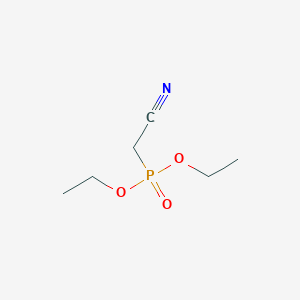

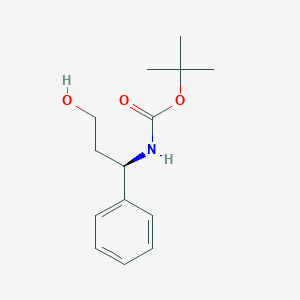
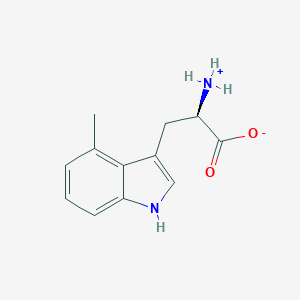
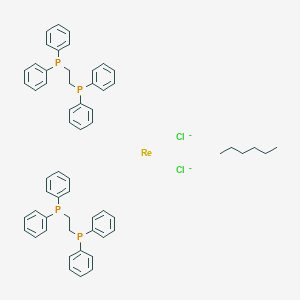
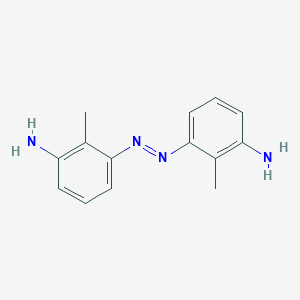
![Ethanehydrazonoylchloride, 2-[(2-chlorophenyl)amino]-2-oxo-N-phenyl-](/img/structure/B131028.png)
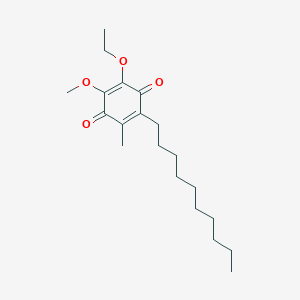
![6-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B131038.png)